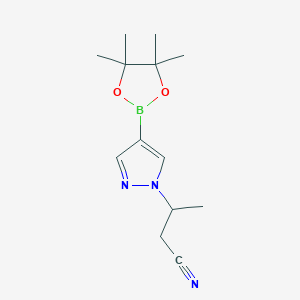

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanenitrile

Overview

Description

The compound contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is attached to a butanenitrile group and a tetramethyl boronate ester group. The boronate ester group is often used in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

The boronate ester group in the compound can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives related to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanenitrile, emphasizing their structural properties through spectroscopic methods and X-ray diffraction analysis. For example, studies have demonstrated the synthesis of compounds utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key intermediate. These compounds have been thoroughly characterized by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, alongside X-ray crystallography, to confirm their structures (Liao et al., 2022). Similarly, another study focused on synthesizing and characterizing a compound through nucleophilic substitution reactions, confirmed by spectroscopic methods and single-crystal X-ray diffraction, to investigate its molecular structure and electrostatic potential using density functional theory (DFT) (Yang et al., 2021).

Theoretical Studies

Theoretical studies, including density functional theory (DFT) calculations, have been applied to investigate the molecular structure and electronic properties of these compounds. These studies aim to provide a deeper understanding of the compounds' stability, reactivity, and potential applications in materials science. For instance, DFT calculations have been utilized to compare the theoretical molecular structure with experimental data obtained from X-ray diffraction, offering insights into the electronic characteristics and molecular conformations (Yang et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of various pharmaceuticals .

Mode of Action

Based on its structure, it may be involved in the suzuki-miyaura cross-coupling reaction , a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is widely used in organic chemistry to synthesize various organic compounds .

Properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BN3O2/c1-10(6-7-15)17-9-11(8-16-17)14-18-12(2,3)13(4,5)19-14/h8-10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJBHDQBSZPTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769456.png)

![1,6-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769462.png)

![7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2769465.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2769470.png)